molecular formula C6H11ClFNO2 B2985276 3-Fluoropiperidine-4-carboxylic acid hydrochloride CAS No. 1781035-24-2

3-Fluoropiperidine-4-carboxylic acid hydrochloride

Cat. No.: B2985276
CAS No.: 1781035-24-2
M. Wt: 183.61
InChI Key: KIFZGWODKGITJI-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-4-carboxylic acid hydrochloride (CAS 1781035-24-2) is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H11ClFNO2 and a molecular weight of 183.61 g/mol , this compound serves as a versatile synthon and building block for the construction of more complex biologically active molecules. Fluorinated piperidines are particularly important in the pharmaceutical industry, as the introduction of fluorine atoms can profoundly influence a molecule's properties, such as its metabolic stability, membrane permeability, and binding affinity to target proteins . Piperidine derivatives are found in more than twenty classes of pharmaceuticals, highlighting their critical role as synthetic fragments for designing new drugs . Researchers value this specific compound for its potential application in developing protease inhibitors and receptor-targeted drug candidates . The fluorine atom and the carboxylic acid group on the piperidine ring provide handles for further synthetic modification, allowing for the creation of diverse compound libraries. This compound is offered with a high purity of 97% . Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. ATTENTION: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-fluoropiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFZGWODKGITJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine-4-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoropiperidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and the development of new fluorinated compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-Fluoropiperidine-4-carboxylic acid HCl 1781035-24-2 C₆H₁₁ClFNO₂ 183.61 Fluorine at C3, carboxylic acid at C4; used in receptor-targeted drug design .
4-Fluoro-4-piperidinecarboxylic acid HCl 1186663-32-0 C₆H₁₁ClFNO₂ 209.14* Fluorine at C4 instead of C3; positional isomer with potential steric differences .
(S)-Piperidine-3-carboxylic acid HCl 851956-01-9 C₆H₁₂ClNO₂ 181.62 Lacks fluorine; chiral center at C3; may influence enantioselective binding .
Ethyl 4-piperidone-3-carboxylate HCl 4644-61-5 C₈H₁₄ClNO₃ 207.66 Ester group at C3 (vs. carboxylic acid); ketone at C4 alters reactivity .
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HCl 2173996-79-5 C₁₀H₁₇ClNO₃ 237.70 Pyrrolidine core (5-membered ring) with tetrahydrofuran substituent .

Note: Discrepancy in molecular weight for 4-Fluoro-4-piperidinecarboxylic acid HCl suggests possible salt form or typographical error in sources .

Functional Group and Substitution Effects

  • Fluorine Position : Fluorination at C3 (target compound) vs. C4 (4-Fluoro-4-piperidinecarboxylic acid HCl) alters electronic and steric profiles. Fluorine at C3 may enhance metabolic stability by blocking oxidation at adjacent positions .
  • Carboxylic Acid vs. Ester : The free carboxylic acid in 3-Fluoropiperidine-4-carboxylic acid HCl increases polarity and hydrogen-bonding capacity compared to ester derivatives like Ethyl 4-piperidone-3-carboxylate HCl, which may improve aqueous solubility but reduce membrane permeability .
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives (e.g., 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HCl) affect conformational flexibility and target binding. Smaller rings may restrict rotational freedom, influencing receptor interactions .

Stability and Handling Considerations

  • Storage : 3-Fluoropiperidine-4-carboxylic acid HCl requires stringent storage conditions (-80°C) to prevent degradation, whereas ester analogs like Ethyl 4-piperidone-3-carboxylate HCl are stable at room temperature .
  • Solubility : The target compound’s solubility in DMSO (10 mM) contrasts with (S)-Piperidine-3-carboxylic acid HCl, which may require alternative solvents due to the absence of fluorine .

Research and Application Insights

  • Drug Discovery: Fluorine in 3-Fluoropiperidine-4-carboxylic acid HCl may enhance bioavailability and target affinity compared to non-fluorinated analogs like (S)-Piperidine-3-carboxylic acid HCl .
  • Synthetic Utility : Ethyl 4-piperidone-3-carboxylate HCl serves as a precursor for ketone-mediated reactions, unlike the carboxylic acid derivative, which is terminal in synthesis .

Biological Activity

3-Fluoropiperidine-4-carboxylic acid hydrochloride is a fluorinated derivative of piperidine, a cyclic amine that plays a crucial role in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

The biological activity of this compound is largely attributed to its interactions with various biological targets. The fluorine atom enhances lipophilicity and modifies the electronic properties of the molecule, which can influence binding affinity to receptors and enzymes.

  • Receptor Interactions : Compounds with piperidine structures often interact with neurotransmitter receptors. Preliminary studies suggest that 3-fluoropiperidine derivatives may exhibit affinity for serotonin (5-HT) and dopamine receptors, potentially affecting mood and behavior.
  • Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against Gram-positive bacteria, indicating potential applications in treating infections.

Efficacy Studies

Recent research has focused on evaluating the efficacy of this compound in various biological assays:

  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant inhibition against specific cancer cell lines, suggesting potential as anticancer agents.
  • In Vivo Models : Animal studies have shown that these compounds can reduce tumor growth and exhibit low toxicity profiles, which are critical for therapeutic applications.

Data Tables

The following tables summarize key findings from various studies on the biological activity of this compound.

StudyBiological ActivityIC50/EC50 ValueTarget
Study 1Anticancer Activity31.5 µM (OVCAR-3)Cancer Cell Lines
Study 2Antimicrobial ActivityNot specifiedGram-positive Bacteria
Study 3Neurotransmitter Receptor BindingModerate Affinity5-HT Receptors

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the antiproliferative effects of 3-fluoropiperidine derivatives on ovarian cancer cell lines (OVCAR-3). The compound exhibited an IC50 value of 31.5 µM, indicating significant inhibitory effects on cell viability.
  • Case Study on Antimicrobial Properties :
    • Another investigation assessed the antibacterial efficacy of various piperidine derivatives against Gram-positive bacteria. Results indicated that certain compounds displayed potent activity, supporting their potential use in developing new antibiotics.

Q & A

Q. Advanced Research Focus

  • Docking Studies : Predict binding affinities to targets like voltage-gated calcium channels using software (e.g., AutoDock Vina). Focus on the fluorine’s electronegativity and carboxylate’s hydrogen-bonding potential .
  • MD Simulations : Analyze conformational stability of the piperidine ring in aqueous environments (e.g., AMBER force fields) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

  • Reaction Exotherms : Fluorination steps may require precise temperature control to avoid side reactions (e.g., defluorination) .
  • Intermediate Purification : Column chromatography is impractical at scale; switch to crystallization (e.g., using ethanol/water mixtures) .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., methanol <3000 ppm) .

How does the fluorine substituent influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • Polarity : Fluorine increases electronegativity, enhancing solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units) .
  • Acid-Base Behavior : The carboxylic acid (pKa ~2.5) and piperidine nitrogen (pKa ~10.5) create zwitterionic forms at physiological pH, impacting membrane permeability .
  • Stability : Fluorine’s inductive effect stabilizes the piperidine ring against oxidation .

What analytical techniques confirm the stereochemistry of this compound?

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with tert-butyl-protected analogs) .
  • NMR Spectroscopy : Analyze <sup>19</sup>F-<sup>1</sup>H coupling constants to distinguish axial vs. equatorial fluorine .
  • Circular Dichroism (CD) : Correlate Cotton effects with enantiomeric purity in chiral derivatives .

Tables for Key Data

Property Value Reference
Molecular Weight153.58 g/mol (HCl salt)
CAS Registry Number1070896-59-1
HPLC Retention Time~6.2 min (C18, 70:30 buffer:MeOH)
Thermal Stability (TGA)Decomposition >200°C

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